Z-Sar-Pro-Arg-OH Z-Sar-Pro-Arg-OH
Brand Name: Vulcanchem
CAS No.: 112898-31-4
VCID: VC0053507
InChI: InChI=1S/C22H32N6O6/c1-27(22(33)34-14-15-7-3-2-4-8-15)13-18(29)28-12-6-10-17(28)19(30)26-16(20(31)32)9-5-11-25-21(23)24/h2-4,7-8,16-17H,5-6,9-14H2,1H3,(H,26,30)(H,31,32)(H4,23,24,25)/t16-,17-/m0/s1
SMILES: CN(CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2
Molecular Formula: C22H32N6O6
Molecular Weight: 476.534

Z-Sar-Pro-Arg-OH

CAS No.: 112898-31-4

Cat. No.: VC0053507

Molecular Formula: C22H32N6O6

Molecular Weight: 476.534

* For research use only. Not for human or veterinary use.

Z-Sar-Pro-Arg-OH - 112898-31-4

Specification

CAS No. 112898-31-4
Molecular Formula C22H32N6O6
Molecular Weight 476.534
IUPAC Name (2S)-5-(diaminomethylideneamino)-2-[[(2S)-1-[2-[methyl(phenylmethoxycarbonyl)amino]acetyl]pyrrolidine-2-carbonyl]amino]pentanoic acid
Standard InChI InChI=1S/C22H32N6O6/c1-27(22(33)34-14-15-7-3-2-4-8-15)13-18(29)28-12-6-10-17(28)19(30)26-16(20(31)32)9-5-11-25-21(23)24/h2-4,7-8,16-17H,5-6,9-14H2,1H3,(H,26,30)(H,31,32)(H4,23,24,25)/t16-,17-/m0/s1
Standard InChI Key PSXDICJGJXJQAQ-IRXDYDNUSA-N
SMILES CN(CC(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)C(=O)OCC2=CC=CC=C2

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator